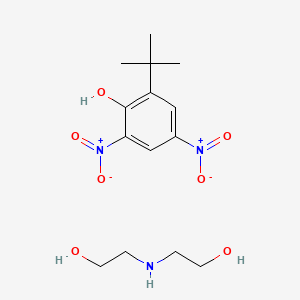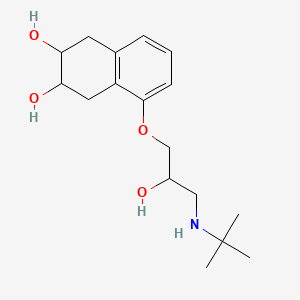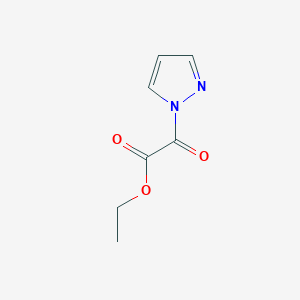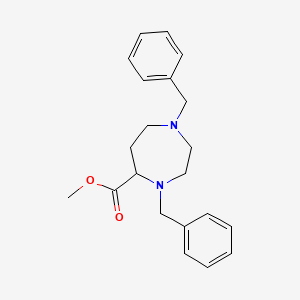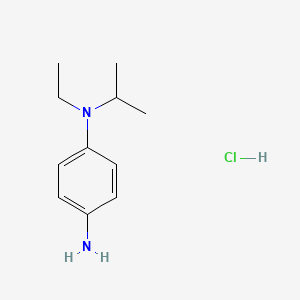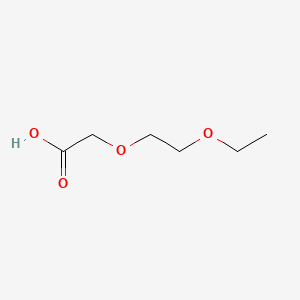
(2-Ethoxyethoxy)acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(2-Ethoxyethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Industry: this compound is used in the production of polymers, resins, and as a solvent in various industrial processes
Safety and Hazards
Mecanismo De Acción
Target of Action
(2-Ethoxyethoxy)acetic acid, also known as 2-(2-ethoxyethoxy)acetic acid, is a monocarboxylic acid . It is a metabolite found in human urine , suggesting that it interacts with metabolic processes in the human body.
Mode of Action
As a monocarboxylic acid, it may act as a Bronsted acid, capable of donating a hydron to an acceptor . This suggests that it could participate in various biochemical reactions involving proton transfer.
Biochemical Pathways
For example, they can act as substrates for enzymes like carboxylases and decarboxylases, potentially influencing metabolic pathways .
Pharmacokinetics
It is known to be a metabolite found in human urine , suggesting that it is absorbed and metabolized by the human body
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As a monocarboxylic acid, it may participate in various biochemical reactions and influence cellular processes. Specific effects would depend on its interaction with cellular targets and participation in biochemical pathways .
Análisis Bioquímico
Biochemical Properties
(2-Ethoxyethoxy)acetic acid plays a significant role in biochemical reactions. It acts as a Bronsted acid, capable of donating a proton to an acceptor. This property makes it a versatile intermediate in various biochemical pathways. The compound interacts with several enzymes and proteins, including those involved in metabolic processes. For instance, it can be metabolized by enzymes such as carboxylesterases, which hydrolyze ester bonds, releasing the acetic acid moiety and the ethoxyethoxy group. These interactions are crucial for its role as a human urinary metabolite, indicating its involvement in detoxification and excretion processes .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For example, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism. The compound has been shown to affect the proliferation and differentiation of certain cell types, including hepatocytes and renal cells, by influencing their metabolic state and gene expression profiles .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. It binds to specific enzymes, such as carboxylesterases, leading to their activation or inhibition. This binding can result in changes in enzyme activity, affecting downstream metabolic pathways. Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors, which regulate the transcription of target genes involved in metabolism and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects are crucial for understanding its potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote detoxification processes. At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by carboxylesterases, which hydrolyze the ester bond, releasing acetic acid and the ethoxyethoxy group. This process is crucial for its excretion in urine. The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle, thereby influencing overall energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. These include organic anion transporters, which facilitate its uptake and excretion. The compound’s distribution is influenced by its hydrophilic nature, allowing it to accumulate in aqueous compartments such as the cytoplasm and extracellular fluid .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various enzymes and metabolic pathways. It may also localize to specific organelles, such as mitochondria, where it can influence energy metabolism. The compound’s localization is directed by its chemical properties and interactions with cellular transporters and binding proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Ethoxyethoxy)acetic acid can be synthesized through the reaction of ethylene glycol monoethyl ether with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of ethylene glycol monoethyl ether with chloroacetic acid in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are commonly used.
Major Products Formed:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetic acids depending on the nucleophile used.
Comparación Con Compuestos Similares
- Glycolic acid ethoxylate lauryl ether
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-Ethoxyethoxy)ethyl acetate
Comparison: (2-Ethoxyethoxy)acetic acid is unique due to its specific structure, which imparts distinct chemical properties. Compared to glycolic acid ethoxylate lauryl ether, it has a different functional group that influences its reactivity and applications. Similarly, while 2-(2-Ethoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethyl acetate share some structural similarities, their chemical behavior and uses differ significantly .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (2-Ethoxyethoxy)acetic acid can be achieved through the reaction of ethylene glycol with ethyl chloroacetate, followed by hydrolysis of the resulting ethyl (2-ethoxyethoxy)acetate.", "Starting Materials": [ "Ethylene glycol", "Ethyl chloroacetate", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethylene glycol is reacted with ethyl chloroacetate in the presence of sodium hydroxide and ethanol to form ethyl (2-ethoxyethoxy)acetate.", "Step 2: The resulting ethyl (2-ethoxyethoxy)acetate is hydrolyzed with sodium hydroxide and water to form (2-Ethoxyethoxy)acetic acid.", "Step 3: The product is purified through recrystallization or distillation." ] } | |
Número CAS |
220622-96-8 |
Fórmula molecular |
C43H94O8 |
Peso molecular |
739.2 g/mol |
Nombre IUPAC |
dodecan-1-ol;ethane-1,2-diol;2-hydroxyacetic acid;tetradecan-1-ol;tridecan-1-ol |
InChI |
InChI=1S/C14H30O.C13H28O.C12H26O.C2H4O3.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2-3-4-5-6-7-8-9-10-11-12-13;3-1-2(4)5;3-1-2-4/h15H,2-14H2,1H3;14H,2-13H2,1H3;13H,2-12H2,1H3;3H,1H2,(H,4,5);3-4H,1-2H2 |
Clave InChI |
KQSLVJFTAGAPJL-UHFFFAOYSA-N |
SMILES |
CCOCCOCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCO.CCCCCCCCCCCCCO.CCCCCCCCCCCCO.C(CO)O.C(C(=O)O)O |
Descripción física |
DryPowder |
Números CAS relacionados |
220622-96-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





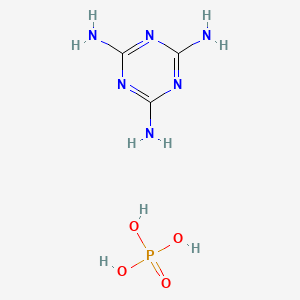
![2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3421526.png)


